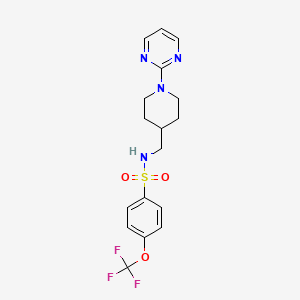

![molecular formula C20H22N2O7S B2421652 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)méthyl)-2,5-diméthoxybenzènesulfonamide CAS No. 954715-15-2](/img/structure/B2421652.png)

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)méthyl)-2,5-diméthoxybenzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

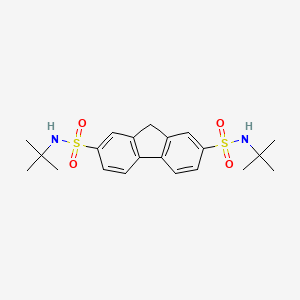

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O7S and its molecular weight is 434.46. The purity is usually 95%.

BenchChem offers high-quality N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Notamment, le 3-N-benzo[1,2,5]oxadiazole 17 et le 3-N-2-méthylquinoléine 20 ont présenté des valeurs de CI50 prometteuses contre CCRF-CEM et MIA PaCa-2, suggérant leur potentiel en tant qu'agents antitumoraux .

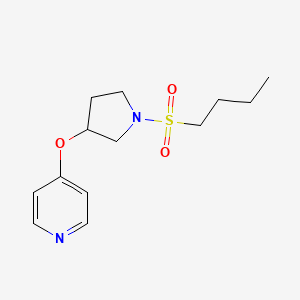

- Une fine couche de N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]méthyl}-2,5-diméthoxybenzène-1-sulfonamide (BDMMBSH) a été déposée sur une électrode en carbone vitreux (GCE) avec la matrice polymère conductrice Nafion (NF) pour créer un capteur Pb^2+ sensible et sélectif .

- Ces composés ont été évalués pour leur activité antiproliférative contre les cellules cancéreuses CCRF-CEM, LNCaP et MIA PaCa-2 .

Activité anticancéreuse

Détection d'ions de métaux lourds

Activité antiproliférative

Exploration des propriétés chimiques

En résumé, la N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)méthyl)-2,5-diméthoxybenzènesulfonamide est prometteuse dans la recherche sur le cancer, la détection des métaux lourds et l'exploration chimique. Sa structure unique fournit une base pour l'optimisation et le développement futurs d'analogues puissants . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines

Biochemical Pathways

The compound may affect the biochemical pathways related to cell cycle regulation and apoptosis. These pathways are crucial for the normal functioning of cells, and their disruption can lead to cell death. In the context of cancer, inducing apoptosis in cancer cells is a common strategy for limiting their proliferation .

Pharmacokinetics

In silico predictions suggest that the compound obeys lipinski’s rule of five, indicating good bioavailability . Further experimental studies are needed to confirm these predictions and to fully understand the pharmacokinetic profile of this compound.

Result of Action

The compound’s action results in the inhibition of cancer cell growth. This is achieved through the induction of cell cycle arrest and apoptosis, leading to cell death . The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .

Analyse Biochimique

Biochemical Properties

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and proteases, which are essential for cellular signaling and metabolic processes. The compound’s interaction with these biomolecules often involves binding to active sites, leading to inhibition or modulation of enzyme activity. For instance, it has been observed to inhibit certain kinases involved in cancer cell proliferation, thereby exhibiting potential as an anticancer agent .

Cellular Effects

The effects of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound has been shown to induce apoptosis and cell cycle arrest, thereby inhibiting cell proliferation. Additionally, it affects the expression of genes involved in cell survival and apoptosis, further contributing to its anticancer properties .

Molecular Mechanism

At the molecular level, N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s ability to inhibit kinases is particularly noteworthy, as it disrupts key signaling pathways involved in cell growth and survival. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to modulate these pathways can lead to changes in cellular metabolism, including alterations in energy production and utilization. Understanding these interactions is crucial for developing effective therapeutic strategies .

Transport and Distribution

The transport and distribution of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells. These interactions can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its transport mechanisms .

Subcellular Localization

The subcellular localization of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its site of action. Understanding these localization mechanisms can provide insights into the compound’s therapeutic potential .

Propriétés

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O7S/c1-26-15-4-6-17(27-2)19(9-15)30(24,25)21-10-13-7-20(23)22(11-13)14-3-5-16-18(8-14)29-12-28-16/h3-6,8-9,13,21H,7,10-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFQFKHXVSBNGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

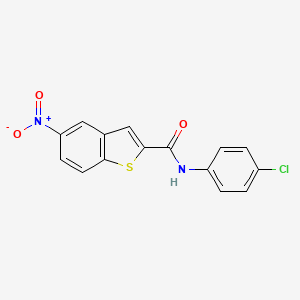

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2421572.png)

![2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol](/img/structure/B2421573.png)

![(E)-ethyl 3-((2-hydroxy-3,5-diiodobenzylidene)amino)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2421579.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2421581.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2421585.png)

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{[3-(trifluoromethyl)benzyl]oxy}iminoformamide](/img/structure/B2421588.png)

![5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine](/img/structure/B2421589.png)

![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2421592.png)